Compound Description: This compound served as a starting point in the development of novel KCNQ2 openers. It exhibited CYP3A4 metabolism-dependent inhibition (MDI), an undesirable characteristic [].
Relevance: This compound shares a similar scaffold with N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide, particularly the presence of an acrylamide moiety and an N-substituted arylalkyl group. Exploring modifications to this scaffold, such as fluorine substitution, led to the discovery of related compounds with improved pharmacological properties []. The structural similarity lies in the presence of a central amide bond connecting an aromatic ring (phenyl in (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide and methylbenzamide in the target compound) to an ethyl linker further attached to a substituted phenyl ring (morpholinylphenyl and fluorophenyl, respectively).
Compound Description: This difluoro analog was discovered as an orally bioavailable KCNQ2 opener devoid of CYP3A4 MDI, overcoming the limitation observed with compound 1 [].
Relevance: This compound is closely related to N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide, sharing the N-[2-(4-fluorophenyl)ethyl] moiety. This structural similarity is significant as it highlights the importance of the 4-fluorophenyl group in this position for potentially influencing the biological activity and metabolic profile of these compounds []. The presence of the 4-fluorophenyl ethyl amide in both molecules suggests a potential common binding region or interaction with a target protein.
Compound Description: AD-5423 is a novel antipsychotic agent that exhibits antagonistic effects on dopamine D2 and serotonin 5-HT2 receptors, similar to the atypical neuroleptic clozapine. It has shown promising results in animal models of schizophrenia with a reduced risk of extrapyramidal side effects and malignant syndrome compared to haloperidol [].
Relevance: Both AD-5423 and N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide share a crucial structural feature: the 4-fluorophenyl moiety. This commonality is noteworthy because it indicates that this specific group might be associated with interactions at dopamine and/or serotonin receptors, which are important targets for antipsychotic medications [].
Compound Description: GBR 12909 is a dopamine transporter (DAT) inhibitor with potential as a treatment for cocaine abuse. It effectively blocks dopamine reuptake but exhibits a slower onset of action and lower locomotor-stimulating effects compared to cocaine [, , , , , ].
Relevance: GBR 12909 exhibits structural similarities to N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide, notably the presence of the [2-(4-fluorophenyl)ethyl] moiety. This shared feature is significant because it suggests that this specific portion of the molecule might play a role in interacting with the dopamine transporter, a key protein involved in the rewarding effects of cocaine [, , , , , ].
Compound Description: GBR 12935 is another dopamine reuptake inhibitor that exhibits structural similarities to GBR 12909 [, , ]. It acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine, leading to increased levels of dopamine in the synapse.
Relevance: GBR 12935 is structurally related to N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide through the presence of the 3-phenylpropylpiperazine moiety in both molecules. This structural similarity suggests a possible shared mechanism of interaction with the dopamine transporter, highlighting its importance in designing compounds targeting this protein [, , ].
Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener with demonstrated efficacy in suppressing urinary bladder contractions in vitro and in vivo. Its mechanism of action involves the activation of KATP channels in bladder smooth muscle cells, leading to relaxation and a reduction in involuntary contractions [].
Relevance: A-278637 and N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide share a common structural element: the 4-fluorophenyl group. This shared feature is notable because it suggests that this particular group might contribute to the compounds' ability to interact with ion channels, such as KATP channels, which are important for regulating cell excitability and muscle contraction [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.